4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid

Drug Discovery Medicinal Chemistry ADME Properties

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid (CAS 2624417-80-5, molecular formula C₁₅H₁₃FO₃, molecular weight 260.26 g/mol) is a fluorinated, benzyloxy-substituted benzoic acid building block. The canonical SMILES representation (CC1=CC(C(=O)O)=C(F)C=C1OCC1=CC=CC=C1) and InChI identity are well-defined.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
Cat. No. B14017753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OCC2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
InChIKeyYNGIMGGHPUMJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid (CAS 2624417-80-5): Procurement-Focused Baseline Identity


4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid (CAS 2624417-80-5, molecular formula C₁₅H₁₃FO₃, molecular weight 260.26 g/mol) is a fluorinated, benzyloxy-substituted benzoic acid building block . The canonical SMILES representation (CC1=CC(C(=O)O)=C(F)C=C1OCC1=CC=CC=C1) and InChI identity are well-defined . It is typically supplied as a white to off-white solid (melting point range approximately 120–125 °C), soluble in organic solvents such as ethanol and DMSO but poorly soluble in water . Synthetically, it is generally accessed from commercially available 2-fluoro-5-methylbenzoic acid via a sequence of bromination (e.g., Br₂/FeBr₃) followed by benzyloxy group installation . This substitution pattern orients the benzyloxy residue at the 4-position relative to the carboxyl group, while the 2-fluoro and 5-methyl substituents occupy adjacent positions, a topology that critically governs both physical properties and downstream reactivity.

Why Regioisomeric Substitution Fails for 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid


The compound belongs to a crowded landscape of C₁₅H₁₃FO₃ regioisomers, including 4-(benzyloxy)-3-fluoro-5-methylbenzoic acid, 3-(benzyloxy)-4-fluoro-5-methylbenzoic acid, 2-(benzyloxy)-4-fluoro-5-methylbenzoic acid, 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid, and 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid, all sharing the same molecular weight but differing in the relative positioning of the benzyloxy, fluorine, and methyl groups . Despite their isomeric nature, these compounds are not interchangeable. Even minor positional shifts alter steric hindrance around the carboxylic acid moiety, impact hydrogen-bonding capacity, and generate large differences in lipophilicity (ΔLogP of up to ~0.44 units) . These physicochemical distinctions propagate into differential solubility profiles, crystallization behaviors, and reactivity patterns that directly affect synthetic yields and the purity of downstream intermediates.

Quantitative Comparative Evidence: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid vs. Closest Analogs


Lipophilicity Advantage: 0.44-unit Lower LogP than Closest Regioisomer Enhances Handling and Chromatographic Resolution

The target compound exhibits a computed LogP of 3.41, the lowest among readily comparable C₁₅H₁₃FO₃ regioisomers . 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid shows a higher LogP of 3.85 [1]. The 0.44-unit lower LogP reduces retention on reversed-phase HPLC columns, facilitates aqueous-organic extractions, and provides a distinct lipophilic signature for analytical purity certification.

Drug Discovery Medicinal Chemistry ADME Properties

Thermal Stability Differentiation: 120–125 °C Melting Range Enables Crystallization-Based Purity Upgrades vs. Ambient-Storage Isomers

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid exhibits a reproducible melting point range of approximately 120–125 °C . Among its positional isomers, 4-(benzyloxy)-3-fluoro-5-methylbenzoic acid melts at a significantly higher temperature of approximately 133 °C . The target compound's lower and moderately broad melting range facilitates melt-based processing and allows recrystallization from common organic solvents at industrially accessible temperatures, distinct from higher-melting or poorly characterized analogs.

Chemical Process Development Solid-State Chemistry Crystallization

Carboxylic Acid Reactivity: Reduced Steric Hindrance Around COOH vs. 2-(Benzyloxy) Isomers for Amide and Ester Formation

In the target substitution motif (4-benzyloxy-2-fluoro-5-methyl), the benzyloxy group is positioned para to the carboxylic acid, leaving the ortho positions singly substituted with fluorine. By contrast, in 2-(benzyloxy)-4-fluoro-5-methylbenzoic acid, the bulky benzyloxy group occupies an ortho position immediately adjacent to the COOH group . This topological difference creates a statistically meaningful difference in steric bulk around the reactive COOH center (>20% greater accessible surface area around the carboxyl carbon estimated from molecular mechanics calculations) [1]. In practice, this predicts faster amide/ester coupling kinetics and higher isolated yields for the target compound when using standard coupling reagents (e.g., HATU, EDCI/HOBt) relative to 2-benzyloxy isomers.

Synthetic Methodology Medicinal Chemistry Amide Coupling

Purity Specification: 98% Standard Purity with Batch-Specific QC (NMR/HPLC/GC) Surpasses Typical 95% Offerings for Key Isomers

Multiple major suppliers list 4-(benzyloxy)-2-fluoro-5-methylbenzoic acid with a standard purity of 98%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the widely available 2-(benzyloxy)-4-fluoro-5-methylbenzoic acid and 3-(benzyloxy)-4-fluoro-5-methylbenzoic acid are predominantly offered at 95% minimum purity with less comprehensive batch certification . A 3% absolute purity difference at the batch release stage directly reduces the impurity burden entering multi-step synthetic sequences.

Quality Control Analytical Chemistry Procurement

Ortho-Fluoro Electronic Modulation: Unique Electron-Withdrawing Effect Relative to 2-Benzyloxy and 3-Fluoro Analogues

The 2-fluoro substitution pattern in the target compound places an electron-withdrawing fluorine atom directly adjacent to the carboxylic acid, increasing the acidity of the COOH proton and enhancing reactivity toward nucleophilic reagents [1]. By comparison, the 4-fluoro-3-benzyloxy isomer (3-(benzyloxy)-4-fluoro-5-methylbenzoic acid) locates fluorine para to the carboxyl group, yielding a weaker electron-withdrawing influence on the acid moiety [2]. This electronic difference is reflected in predicted pKa values: the 2-fluoro-substituted target compound is anticipated to have a pKa of approximately 3.4–3.8, whereas the 4-fluoro analog is predicted at pKa approximately 4.06 , a difference of roughly 0.3–0.6 pKa units.

Medicinal Chemistry Fluorine Chemistry Synthetic Building Blocks

Synthetic Provenance: Defined Two-Step Route from 2-Fluoro-5-methylbenzoic Acid for Reproducible In-House Re-synthesis vs. Competing Isomers

The synthesis of the target compound has been explicitly described: starting from commercially available 2-fluoro-5-methylbenzoic acid (CAS 321-12-0), electrophilic bromination at the 4-position with Br₂/FeBr₃ installs a bromine handle, followed by nucleophilic substitution with benzyl alcohol to attach the benzyloxy group . By contrast, preparing regioisomers such as 3-(benzyloxy)-4-fluoro-5-methylbenzoic acid requires different (often less regioselective) starting materials and reaction sequences, introducing additional synthetic steps and purification challenges . This defined, two-reaction pathway from a low-cost, stock-listed precursor directly reduces the barrier to in-house preparation when supply chain disruptions occur.

Process Chemistry In-House Synthesis Supply Chain Resilience

Optimal Deployment Scenarios for 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid Based on Comparative Evidence


Medicinal Chemistry Library Synthesis Requiring Predictable Amide Coupling Yields

The para-benzyloxy substitution pattern provides a sterically unencumbered carboxylic acid, predicting superior coupling efficiency with bulky amine partners relative to 2-benzyloxy regioisomers . Combined with a defined LogP of 3.41 that facilitates standard aqueous workup, this compound is best deployed as a core building block in parallel synthesis programs where uniform reactivity across analogs is critical.

Fluorinated Fragment Elaboration via Decarboxylative Cross-Coupling

The ortho-fluoro group activates the benzoic acid core for metal-catalyzed decarboxylative cross-coupling and C–H functionalization reactions, as reviewed extensively for polyfluorinated benzoic acids [1]. The melting range of 120–125 °C allows the acid to be handled as a free-flowing solid during catalyst screening, avoiding the viscosity and metering issues often encountered with low-melting or amorphous analogs.

HPLC Method Development and Analytical Reference Standard Qualification

A LogP of 3.41 (the lowest among readily available C₁₅H₁₃FO₃ positional isomers) translates to shorter retention times on reversed-phase C18 columns . This characteristic, along with batch-specific 98% purity documentation (NMR, HPLC, GC), makes the compound suitable as a system suitability standard for RP-HPLC method development in drug discovery workflows.

Scale-Up Route Scouting for Multi-Gram Intermediates

The documented two-step synthetic route from 2-fluoro-5-methylbenzoic acid (a stock-listed, low-cost precursor) provides a ready-made pathway for in-house scale-up . The absence of ortho-substituted benzyloxy groups eliminates the need for high-dilution or slow-addition protocols during the benzylation step, reducing process complexity and cycle time.

Quote Request

Request a Quote for 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.